molecular formula C38H26N4 B12539230 3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylimidazo[1,2-a]pyridine) CAS No. 849637-43-0

3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylimidazo[1,2-a]pyridine)

Cat. No.: B12539230
CAS No.: 849637-43-0
M. Wt: 538.6 g/mol
InChI Key: VIZBFTCXNKSOEC-UHFFFAOYSA-N
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Description

3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylimidazo[1,2-a]pyridine): is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylimidazo[1,2-a]pyridine) typically involves the cyclization of substituted 2-aminopyridines with substituted phenacyl bromides. This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a green solvent like aqueous ethanol . The reaction conditions are generally mild, occurring at room temperature, and the yields range from moderate to high (65-94%) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable synthesis of imidazo[1,2-a]pyridines generally involves similar cyclization reactions, often optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylimidazo[1,2-a]pyridine) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, derivatives of imidazo[1,2-a]pyridines have shown promise as pharmaceutical agents. They exhibit a range of biological activities, including antibacterial, antiviral, and anticancer properties .

Industry: In industry, these compounds are used in the development of new materials, such as fluorescent and phosphorescent materials, due to their unique electronic properties .

Mechanism of Action

The mechanism of action of 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylimidazo[1,2-a]pyridine) involves its interaction with specific molecular targets. These targets often include enzymes or receptors that play crucial roles in biological processes. The compound can modulate the activity of these targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylimidazo[1,2-a]pyridine) is unique due to its biphenyl core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

CAS No.

849637-43-0

Molecular Formula

C38H26N4

Molecular Weight

538.6 g/mol

IUPAC Name

2-phenyl-3-[4-[4-(2-phenylimidazo[1,2-a]pyridin-3-yl)phenyl]phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C38H26N4/c1-3-11-29(12-4-1)35-37(41-25-9-7-15-33(41)39-35)31-21-17-27(18-22-31)28-19-23-32(24-20-28)38-36(30-13-5-2-6-14-30)40-34-16-8-10-26-42(34)38/h1-26H

InChI Key

VIZBFTCXNKSOEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=C(N=C7N6C=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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